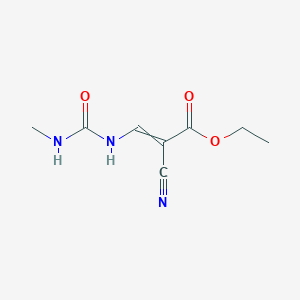![molecular formula C11H15N3OS B1656625 [(E)-(4-propoxyphenyl)methyleneamino]thiourea CAS No. 5351-86-0](/img/structure/B1656625.png)
[(E)-(4-propoxyphenyl)methyleneamino]thiourea
Overview
Description
[(E)-(4-propoxyphenyl)methyleneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes a thiourea group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.
Preparation Methods
The synthesis of [(E)-(4-propoxyphenyl)methyleneamino]thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields . Industrial production methods often utilize these reactions due to their simplicity and high efficiency.
Chemical Reactions Analysis
[(E)-(4-propoxyphenyl)methyleneamino]thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(E)-(4-propoxyphenyl)methyleneamino]thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions. In biology and medicine, thiourea derivatives, including this compound, have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . These compounds are also utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of [(E)-(4-propoxyphenyl)methyleneamino]thiourea involves its interaction with various molecular targets and pathways. Thiourea derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their biological effects. For example, they can inhibit the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
[(E)-(4-propoxyphenyl)methyleneamino]thiourea can be compared with other similar compounds, such as squaramides and ureas. Squaramides, like thioureas, possess both hydrogen bond donor and acceptor properties, allowing them to form extended hydrogen-bonded networks . thioureas are unique in their ability to form strong intramolecular hydrogen bonds, which can enhance their biological activity . Other similar compounds include various substituted thioureas and guanidines, which also exhibit diverse biological activities .
Properties
IUPAC Name |
[(4-propoxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-7-15-10-5-3-9(4-6-10)8-13-14-11(12)16/h3-6,8H,2,7H2,1H3,(H3,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPNUSUFXTTYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-86-0 | |
| Record name | 2-[(4-Propoxyphenyl)methylene]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[[2-(2-methoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate](/img/structure/B1656543.png)
![4-amino-N'-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1656545.png)
![3-[4-(dimethylamino)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B1656549.png)
![3-bromo-N-[(E)-(2-methylphenyl)methylideneamino]benzamide](/img/structure/B1656551.png)
![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1656552.png)
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B1656553.png)
![1-[4-[4-(1-Hydroxyethyl)phenoxy]phenyl]ethanol](/img/structure/B1656558.png)


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1656562.png)
![N'-[(2-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1656563.png)
![[(Z)-[amino(phenyl)methylidene]amino] 2,2-diphenylacetate](/img/structure/B1656564.png)
![[[4-(Benzoyloxyamino)-4-oxobutanoyl]amino] benzoate](/img/structure/B1656565.png)
